1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(oxolan-2-yl)ethan-1-one
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Overview
Description
1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(oxolan-2-yl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a pyrimidine moiety, and an oxolane ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(oxolan-2-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 5-methylpyrimidine-2-ol with piperidine under basic conditions to form the intermediate 4-[(5-methylpyrimidin-2-yl)oxy]piperidine. This intermediate is then reacted with 2-(oxolan-2-yl)ethan-1-one under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(oxolan-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or oxolane rings can be modified.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or oxolane derivatives.
Scientific Research Applications
1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(oxolan-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(oxolan-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell signaling and gene expression.
Comparison with Similar Compounds
1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(oxolan-2-yl)ethan-1-one: shares structural similarities with other piperidine and pyrimidine derivatives, such as:
Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-12-10-17-16(18-11-12)22-13-4-6-19(7-5-13)15(20)9-14-3-2-8-21-14/h10-11,13-14H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXKBCWJQSIGFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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